molecular formula C8H6N2OS B1404352 Thieno[2,3-b]pyridine-2-carboxamide CAS No. 1824270-94-1

Thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B1404352
CAS RN: 1824270-94-1
M. Wt: 178.21 g/mol
InChI Key: RXGHULSMJIVVTA-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-2-carboxamide belongs to the class of organic compounds known as thienopyridines. These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring . It is a small molecule and is considered experimental .


Synthesis Analysis

While specific synthesis methods for Thieno[2,3-b]pyridine-2-carboxamide were not found, there are general methods for synthesizing thieno[2,3-b]pyridines. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene .


Molecular Structure Analysis

The molecular structure of Thieno[2,3-b]pyridine-2-carboxamide consists of a thiophene ring fused to a pyridine ring. The thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom. The pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .


Chemical Reactions Analysis

One study reported the noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides . The oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .


Physical And Chemical Properties Analysis

Thieno[2,3-b]pyridine-2-carboxamide has a molecular weight of 178.234 and a chemical formula of C8H8N3S .

Scientific Research Applications

Anticancer Applications

Thieno[2,3-b]pyridine-2-carboxamide derivatives have been identified as potential anticancer agents. For instance, a derivative named 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a putative inhibitor of the phosphoinositide-specific phospholipase C-γ (PLC-γ) enzyme. This enzyme plays a crucial role in cell motility and is important for the invasion and dissemination of tumor cells .

Antiviral Applications

These compounds have also attracted attention due to their broad antiviral activities. Specific derivatives of Thieno[2,3-b]pyridine-2-carboxamide have been studied for their potential to inhibit viruses .

Anti-inflammatory Applications

Thieno[2,3-b]pyridine derivatives are known for their anti-inflammatory properties. They have been researched for their efficacy in reducing inflammation through various mechanisms .

Antimicrobial Applications

The antimicrobial activity of Thieno[2,3-b]pyridine-2-carboxamide derivatives makes them candidates for treating infections caused by bacteria and other microorganisms .

Antidiabetic Applications

Research has indicated that certain derivatives can be effective in managing diabetes, showcasing antidiabetic properties that could be beneficial in treatment strategies .

Antihypertensive Applications

These compounds have been explored for their antihypertensive effects, which could be useful in the treatment of high blood pressure .

Osteogenic Activities

Some studies suggest that Thieno[2,3-b]pyridine-2-carboxamide derivatives may promote bone growth or osteogenesis, which could have implications in treating bone-related conditions .

Treatment of CNS Disorders

Lastly, there is interest in the application of these compounds in treating central nervous system (CNS) disorders due to their pharmacological activities .

Future Directions

Thieno[2,3-b]pyridines have demonstrated excellent anti-proliferative activity against human cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231 . Future research may focus on improving their anti-proliferative activity, particularly by targeting an adjacent lipophilic pocket in the putative target enzyme phosphoinositide phospholipase C (PI-PLC) .

properties

IUPAC Name

thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-7(11)6-4-5-2-1-3-10-8(5)12-6/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGHULSMJIVVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-b]pyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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